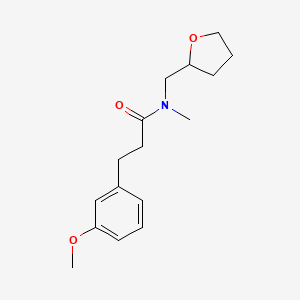![molecular formula C13H14Cl2N2O3 B6639058 Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which plays a crucial role in the degradation of intracellular proteins. It has also been shown to exhibit antifungal and antibacterial activities by inhibiting the growth of specific microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various pyrrolidinecarboxamide derivatives. It has also shown promising results in various scientific research applications, including medicinal chemistry and drug discovery. However, one of the limitations of using Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as a starting material for the synthesis of novel pyrrolidinecarboxamide derivatives with improved biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate and its potential toxicity in different experimental settings.
Méthodes De Synthèse
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate can be synthesized by reacting 3,5-dichloroaniline with methyl pyrrolidine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography.
Applications De Recherche Scientifique
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of novel pyrrolidinecarboxamide derivatives with potential anticancer, antifungal, and antibacterial activities. It has also been used in the development of selective inhibitors of specific enzymes, such as the proteasome, which is involved in the degradation of intracellular proteins.
Propriétés
IUPAC Name |
methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-20-13(19)17-4-2-3-11(17)12(18)16-10-6-8(14)5-9(15)7-10/h5-7,11H,2-4H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFKJBTVKUGDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)





![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)